molecular formula C10H13NO B3039779 3-(P-Tolyl)oxetan-3-amine CAS No. 1322878-25-0

3-(P-Tolyl)oxetan-3-amine

Cat. No.: B3039779
CAS No.: 1322878-25-0
M. Wt: 163.22
InChI Key: CKIMRKFUSZITAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(P-Tolyl)oxetan-3-amine is an organic compound featuring an oxetane ring substituted with a p-tolyl group and an amine group at the 3-position. The oxetane ring is a four-membered cyclic ether, which is known for its strained ring structure, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(P-Tolyl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the p-tolyl and amine groups. One common method is the intramolecular cyclization of appropriate precursors. For instance, the intramolecular Williamson ether synthesis or the Paternò-Büchi [2+2] cycloaddition reaction can be employed to form the oxetane ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(P-Tolyl)oxetan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as peroxy acids or other oxidizing agents.

    Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products:

Scientific Research Applications

3-(P-Tolyl)oxetan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold in drug discovery due to its unique structural features and ability to modulate biological activity.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(P-Tolyl)oxetan-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The strained oxetane ring can undergo ring-opening reactions, releasing energy and forming reactive intermediates that can interact with molecular targets .

Comparison with Similar Compounds

Uniqueness: 3-(P-Tolyl)oxetan-3-amine is unique due to the presence of both the p-tolyl and amine groups, which confer specific chemical reactivity and potential biological activity. The combination of the strained oxetane ring and these functional groups makes it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

3-(4-methylphenyl)oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8-2-4-9(5-3-8)10(11)6-12-7-10/h2-5H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIMRKFUSZITAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(COC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(P-Tolyl)oxetan-3-amine
Reactant of Route 2
3-(P-Tolyl)oxetan-3-amine
Reactant of Route 3
3-(P-Tolyl)oxetan-3-amine
Reactant of Route 4
3-(P-Tolyl)oxetan-3-amine
Reactant of Route 5
3-(P-Tolyl)oxetan-3-amine
Reactant of Route 6
3-(P-Tolyl)oxetan-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.